4-Bromo-3-fluoroisatoic anhydride
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Overview
Description
4-Bromo-3-fluoroisatoic anhydride is a fluorinated organic compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, featuring bromine and fluorine substituents on the aromatic ring. This compound is primarily used in organic synthesis and serves as a building block for the preparation of various fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoroisatoic anhydride typically involves the reaction of 4-bromo-3-fluoroaniline with phosgene or its derivatives, such as triphosgene or ethyl chloroformate. The reaction proceeds under controlled conditions to form the desired anhydride. The general reaction scheme is as follows:
Starting Material: 4-Bromo-3-fluoroaniline
Reagent: Phosgene, triphosgene, or ethyl chloroformate
Conditions: Solvent (e.g., dichloromethane), temperature control, and inert atmosphere
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Hydrolysis: Aqueous acid or base solutions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4-Bromo-3-fluorobenzoic acid and related compounds.
Coupling Reactions: Biaryl compounds with various substituents.
Scientific Research Applications
4-Bromo-3-fluoroisatoic anhydride is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex fluorinated molecules.
Medicinal Chemistry: For the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Material Science: In the preparation of fluorinated polymers and advanced materials with unique properties.
Biological Studies: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The anhydride group can undergo hydrolysis, releasing reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloroisatoic anhydride
- 4-Bromo-3-iodoisatoic anhydride
- 4-Fluoro-3-chloroisatoic anhydride
Uniqueness
4-Bromo-3-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
7-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJWGOVMJSHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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